molecular formula C6H3Cl2N3 B13665508 3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine

3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13665508
M. Wt: 188.01 g/mol
InChI Key: COBSWHPVOHPTFS-UHFFFAOYSA-N
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Description

3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at positions 3 and 7 of the pyrazolo[4,3-b]pyridine structure imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3,5-dichloropyridine-2-carboxylic acid hydrazide with hydrazine hydrate. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the pyrazolo[4,3-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 3 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazolo[4,3-b]pyridine ring system can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.

    Pyrazolo[3,4-d]pyrimidine: A related compound with a fused pyrazole and pyrimidine ring system.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.

Uniqueness

3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of chlorine atoms at positions 3 and 7, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

3,7-dichloro-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-2-9-5-4(3)10-11-6(5)8/h1-2H,(H,10,11)

InChI Key

COBSWHPVOHPTFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2N=C1)Cl)Cl

Origin of Product

United States

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